molecular formula C13H11N3O B15086655 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15086655
M. Wt: 225.25 g/mol
InChI Key: JPSKWCLITQZGME-UHFFFAOYSA-N
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Description

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a methoxy group at the 6-position of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Another heterocyclic compound with a methoxypyridine moiety.

    6-methoxypyridin-3-ylboronic acid: A boronic acid derivative with similar structural features.

Uniqueness

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-12-5-4-10(8-15-12)11-7-9-3-2-6-14-13(9)16-11/h2-8H,1H3,(H,14,16)

InChI Key

JPSKWCLITQZGME-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

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